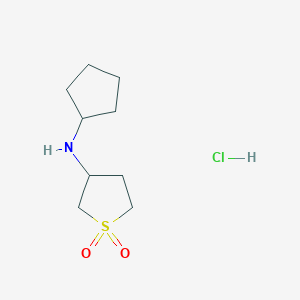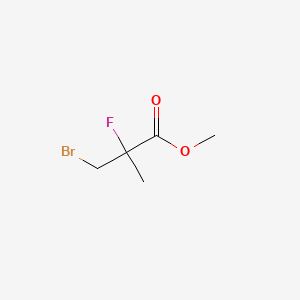
5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple aromatic systems, heterocyclic components, and substituents that may influence its reactivity and interaction with biological targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multicomponent transformations involving aromatic aldehydes and other key starting materials. For instance, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and isoxazolone derivatives has been investigated, leading to compounds with potential biomedical applications .
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using computational methods such as Gaussian09, with various levels of theory including HF and B3LYP with different basis sets. The geometrical parameters obtained from these calculations are in agreement with experimental data such as X-ray diffraction (XRD) . This suggests that a similar approach could be used to determine the molecular structure of the compound .
Chemical Reactions Analysis
The compound's reactivity can be inferred from molecular docking studies, which suggest that similar molecules might exhibit inhibitory activity against certain enzymes, indicating potential as anti-neoplastic agents . Additionally, the presence of functional groups like the C=O group and aromatic rings in the structure implies that the compound could participate in various chemical reactions, potentially leading to the formation of new bonds or the cleavage of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be explored through spectroscopic methods like FT-IR, NMR, and mass spectrometry. These techniques provide insights into the functional groups present and the overall stability of the molecule. For example, the presence of hydrogen bond interactions has been confirmed through NBO analysis and spectroscopic evaluations, which also suggest nonlinear optical properties due to a small energy gap between the frontier molecular orbitals .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Compounds :A study by Loh et al. (2013) focused on synthesizing four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and others, through the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures were characterized by X-ray single crystal structure determination (Loh et al., 2013).
Structural Features and Fluorescence Studies :Modi et al. (2010) investigated the fluorescence properties of 4-acyl pyrazolone based hydrazides and their Fe (III) heterochelates. This study highlighted the fluorescence spectra of heterochelates showing a red shift, possibly due to the chelation by the ligands to the metal ion, which enhances the ligand's ability to accept electrons and decreases the electron transition energy (Modi et al., 2010).
Antimicrobial and Antiviral Activities
Antimicrobial Activity of Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives :Ansari and Khan (2017) synthesized a series of novel compounds for antimicrobial purposes. The study found that certain compounds with fluoro-substituted coumarin and phenyl rings exhibited better antimicrobial activity than their analogs (Ansari & Khan, 2017).
Antiviral and Cytotoxic Activities of Quinazolin-4(3H)-ones :A study by Selvam et al. (2010) on novel 2,3-disubstitutedquinazolin-4(3H)-ones showed distinct antiviral activity against Herpes simplex and vaccinia viruses. This highlights the potential of these compounds in antiviral research (Selvam et al., 2010).
Antioxidant and Anticancer Potential
Antioxidant Efficiency in Lubricating Greases :Hussein et al. (2016) synthesized and characterized quinolinone derivatives, evaluating their antioxidant efficiency in lubricating greases. This research showed that the total acid number and oxygen pressure drop of these compounds in lubricating greases decreased in a specific order, indicating their potential as antioxidants (Hussein et al., 2016).
Anticancer Activity of Novel Oxazole Derivatives :Liu et al. (2009) synthesized novel oxazole derivatives and screened them for antiproliferative activities against human cancer cell lines. Some compounds exhibited strong inhibitory activities, suggesting their potential use in cancer treatment (Liu et al., 2009).
NMDA Receptor Antagonists
Noncompetitive Inhibition by Novel NMDA Receptor Modulators :A study by Acker et al. (2011) on DQP-1105, a member of a new class of NMDA receptor antagonists, demonstrated its inhibition of GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive mechanism of action. This compound's selectivity and mechanism of action highlight its potential in neuroscience research (Acker et al., 2011).
properties
CAS RN |
394239-89-5 |
|---|---|
Product Name |
5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid |
Molecular Formula |
C29H23BrFN3O4 |
Molecular Weight |
576.422 |
IUPAC Name |
5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37) |
InChI Key |
MFRXJRHOHROVSO-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



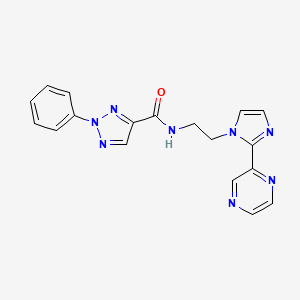
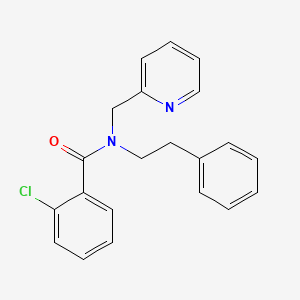
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

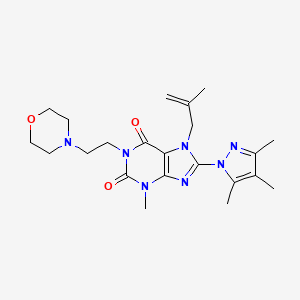
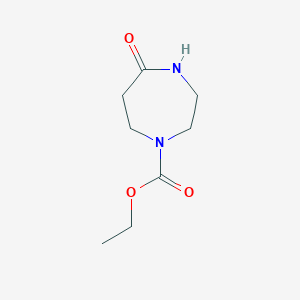
methanone](/img/structure/B2499704.png)
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)
![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)
